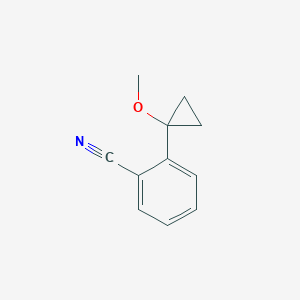![molecular formula C13H9IN2 B13667008 3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
3-Iodo-6-phenylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-6-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with acetophenone derivatives in the presence of iodine. This reaction is often carried out under mild conditions using room-temperature ionic liquids as catalysts, which offer advantages such as higher yields, shorter reaction times, and milder reaction conditions .
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalytic amounts of iodine and ionic liquids helps in reducing waste and improving the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-6-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the iodine position.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using photocatalysis.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogen exchange reactions using nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Iodo-6-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of 3-Iodo-6-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Substituted Imidazo[1,2-a]pyridine-3-yl derivatives
Uniqueness: 3-Iodo-6-phenylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C13H9IN2 |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
3-iodo-6-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9IN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
NLAQFXZIJCBMTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=NC=C3I)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)





![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)

![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)

![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)



